molecular formula C19H22N2O5S B2570867 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide CAS No. 946261-27-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2570867
CAS No.: 946261-27-4
M. Wt: 390.45
InChI Key: VLMFTDYNIRVETO-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a benzamide group, a dioxidoisothiazolidinyl moiety, and dimethoxybenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of an appropriate precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

    Attachment of the dioxidoisothiazolidinyl group to the phenyl ring: This step involves the reaction of the dioxidoisothiazolidinyl precursor with a 2-methylphenyl derivative under suitable conditions to form the intermediate compound.

    Formation of the benzamide group: The intermediate compound is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxidoisothiazolidinyl moiety.

    Reduction: Reduction reactions can occur at the benzamide group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the methoxy groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidation products may include sulfoxides and sulfones.

    Reduction: Reduction products include amine derivatives.

    Substitution: Substitution products vary depending on the nucleophile used but may include amine or thiol derivatives.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • 3,5-diaminoindazoles

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is unique due to its specific structural features, including the dioxidoisothiazolidinyl moiety and the dimethoxybenzene group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-5-7-15(21-9-4-10-27(21,23)24)12-16(13)20-19(22)14-6-8-17(25-2)18(11-14)26-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMFTDYNIRVETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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